AZD5597 (CAS: 924641-59-8) is a selective imidazole pyrimidine amide inhibitor of cyclin-dependent kinases (CDK1, CDK2, and CDK9). From a procurement perspective, AZD5597 is highly valuable because it was specifically engineered to overcome the physicochemical limitations of earlier pan-CDK inhibitors. By precisely tuning its lipophilicity and amine basicity, developers achieved a compound with high aqueous solubility, moderate-to-low in vivo clearance, and a pharmacokinetic profile explicitly compatible with intravenous (i.v.) dosing[1]. This makes it a reliable, ready-to-formulate benchmark for advanced preclinical oncology and pharmacology workflows where formulation stability is critical .
Substituting AZD5597 with generic pan-CDK inhibitors (such as Flavopiridol) or earlier-generation analogs (like AZD5438) frequently leads to failure in advanced preclinical models. Older or less refined in-class substitutes typically suffer from poor aqueous solubility, restricting them to oral administration or requiring harsh, high-DMSO solvent systems that confound in vivo results [1]. Furthermore, basic amine CDK inhibitors often carry significant off-target liabilities, including potent inhibition of cytochrome P450 (CYP) isoforms and the hERG potassium ion channel [1]. AZD5597 was structurally modified to eliminate these bottlenecks, offering quantified safety margins against CYP and hERG inhibition while maintaining stable solubility, ensuring that procurement of this exact compound yields reproducible data in complex animal models.
AZD5597 demonstrates sub-nanomolar biochemical potency, inhibiting both CDK1 and CDK2 with an IC50 of 2 nM. This target affinity translates directly into cellular efficacy, achieving an IC50 of 39 nM for inhibiting proliferation in LoVo colon adenocarcinoma cells. Compared to standard early-generation inhibitors that often require higher micromolar concentrations to achieve similar cellular arrest, AZD5597 provides a highly efficient mechanism of action at lower dosing thresholds [1].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | CDK1/2 IC50 = 2 nM; LoVo cell IC50 = 39 nM |
| Comparator Or Baseline | Standard early-generation CDK inhibitors (typically >10-50 nM IC50) |
| Quantified Difference | Highly potent 2 nM target engagement ensuring sub-100 nM cellular efficacy. |
| Conditions | In vitro kinase assays and LoVo cell proliferation assays. |
Ensures buyers are procuring a highly efficient chemical probe that guarantees target engagement at low concentrations, minimizing the risk of off-target cellular toxicity.
A primary differentiator for AZD5597 is its structural modification for intravenous (i.v.) administration. By tuning lipophilicity and amine basicity, AZD5597 achieves high aqueous solubility compared to earlier imidazole pyrimidines which were limited to oral dosing[1]. Standard formulation protocols yield clear solutions of AZD5597 at ≥ 2.5 mg/mL in physiological vehicles (e.g., 10% DMSO with Saline or SBE-β-CD), completely avoiding the precipitation issues common with generic CDK inhibitors .
| Evidence Dimension | Formulation Compatibility / Aqueous Solubility |
| Target Compound Data | Yields clear solutions at ≥ 2.5 mg/mL for i.v. dosing |
| Comparator Or Baseline | Earlier imidazole pyrimidines / AZD5438 (poor solubility, restricted to oral suspensions) |
| Quantified Difference | Reliable i.v. formulation without precipitation in standard physiological vehicles. |
| Conditions | In vivo formulation preparation (e.g., 10% DMSO / 90% Saline with SBE-β-CD). |
Critical for procurement teams sourcing compounds for in vivo pharmacodynamic studies where intravenous administration and precise dosing are mandatory.
Basic amine CDK inhibitors frequently exhibit significant off-target liabilities, including CYP3A4 inhibition and hERG channel blocking, which can cause drug-drug interactions and cardiotoxicity in vivo[1]. AZD5597 was specifically selected for its large safety margins against both CYP isoforms and the hERG ion channel, a direct result of its finely tuned physicochemical properties [1]. This clean off-target profile is paired with moderate-to-low in vivo clearance, differentiating it from more toxic generic alternatives.
| Evidence Dimension | Off-Target Inhibition Margins (CYP and hERG) |
| Target Compound Data | Large safety margins with moderate-to-low in vivo clearance |
| Comparator Or Baseline | Generic basic amine CDK inhibitors (frequent hERG IC50 < 10 µM and CYP inhibition) |
| Quantified Difference | Elimination of confounding cardiotoxic and metabolic liabilities while maintaining 2 nM CDK potency. |
| Conditions | In vitro safety pharmacology profiling and in vivo clearance models. |
Prevents costly late-stage experimental failures in animal models caused by metabolic interference or cardiotoxicity, ensuring reproducible in vivo data.
The pharmacokinetic and physicochemical profile of AZD5597 translates directly into robust in vivo performance. In an SW620 colon adenocarcinoma mouse xenograft model, intermittent injection of AZD5597 at 15 mg/kg successfully reduced tumor volume by 55% . This reliable disease model activity confirms its utility as a benchmark compound for evaluating CDK-driven tumor suppression compared to vehicle controls .
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | 55% reduction in tumor volume at 15 mg/kg |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | 55% reduction in SW620 colon adenocarcinoma xenograft models. |
| Conditions | Nude mouse SW620 xenograft model, 15 mg/kg intermittent dosing. |
Validates the compound's utility as a reliable, ready-to-use benchmark for in vivo oncology research, justifying its procurement over unoptimized analogs.
Because of its engineered aqueous solubility and clear-solution formulation compatibility (≥ 2.5 mg/mL), AZD5597 is the right choice for researchers needing a potent CDK1/2/9 inhibitor that can be reliably administered intravenously in murine xenograft models without precipitation risks .
Due to its large, validated safety margins against hERG and CYP isoform inhibition, AZD5597 serves as a clean benchmark in comparative kinase inhibitor studies where metabolic stability and the absence of cardiotoxicity are strict requirements[1].
With its 2 nM inhibition of CDK1/2 and translation to cellular models (39 nM in LoVo cells), AZD5597 is a precise chemical probe for studying cell cycle arrest and apoptosis in both hematological and solid tumor cell lines .